Product packaging for (S)-Naproxen ethyl ester-d5(Cat. No.:)

(S)-Naproxen ethyl ester-d5

Cat. No.: B15144543
M. Wt: 263.34 g/mol
InChI Key: URNAYRDBUUZOIU-NFFXRZFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Naproxen ethyl ester-d5 is a deuterium-labeled, chiral analog of the non-steroidal anti-inflammatory drug (NSAID), Naproxen. This compound serves a critical role in modern drug discovery and development as a high-quality internal standard for quantitative bioanalysis. Its primary research application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it is used to achieve precise and accurate measurement of (S)-Naproxen and its ester metabolites in complex biological matrices like plasma and urine. The incorporation of five deuterium atoms ([2H]) on the ethyl ester group provides a distinct mass shift from the non-labeled analyte, allowing for clear differentiation by the mass spectrometer while maintaining nearly identical chemical and physical properties during sample preparation and chromatographic separation. This is essential for correcting analytical variations and ensuring reliable pharmacokinetic and metabolic studies. The parent drug, Naproxen, is a well-characterized NSAID that exerts its therapeutic effects by competitively inhibiting both cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, leading to a decrease in prostaglandin synthesis . It is crucial to note that the (S)-enantiomer is the therapeutically active form . As an ethyl ester derivative, this compound can also be investigated as a potential prodrug, where masking the carboxylic acid group of Naproxen may alter its solubility and absorption profile. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O3 B15144543 (S)-Naproxen ethyl ester-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O3

Molecular Weight

263.34 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1/i1D3,4D2

InChI Key

URNAYRDBUUZOIU-NFFXRZFLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Synthetic Routes and Isotopic Labeling Strategies for S Naproxen Ethyl Ester D5

Chemoenzymatic and Biocatalytic Approaches to (S)-Naproxen and its Esters

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing chiral compounds like (S)-Naproxen. rsc.orgnih.gov These approaches leverage the high stereospecificity of enzymes to produce the desired enantiomer in high purity.

Asymmetric Synthesis Methodologies for Chiral Purity

Achieving high chiral purity is paramount, as the S-enantiomer of naproxen (B1676952) is the active anti-inflammatory agent. Various asymmetric synthesis strategies have been developed to produce (S)-Naproxen with high enantiomeric excess (ee).

Catalytic Asymmetric Synthesis : Modern methods often employ transition metal catalysts with chiral ligands. For instance, a nickel-catalyzed enantioconvergent coupling has been used to synthesize (S)-Naproxen from a benzylic alcohol precursor, achieving a 96% ee. acs.org Another approach involves an asymmetric Kumada cross-coupling reaction using a cobalt catalyst and a bisoxazoline chiral ligand to produce (S)-Naproxen ester with an optical purity greater than 99% after recrystallization. google.com

Biocatalytic Deracemization : A highly effective method involves the use of enzymes. A notable example is the biocatalytic synthesis using a mutant (S)-selective arylmalonate decarboxylase (AMDase). This enzyme can produce (S)-Naproxen with an enantiomeric excess of 99% from a naproxen malonate precursor. rsc.orgspinchem.comuni-hannover.de

MethodCatalyst/EnzymePrecursorEnantiomeric Excess (ee)Reference
Enantioconvergent Reductive CouplingNickel/Chiral Diamine LigandBenzylic Alcohol96% acs.org
Asymmetric Kumada Cross-CouplingCobalt/Bisoxazoline LigandRacemic 2-halopropionate ester>99% google.com
Biocatalytic DecarboxylationAMDase MutantNaproxen Malonate99% rsc.orgspinchem.comuni-hannover.de
Chiral Auxiliary Method(2R, 3R)-dimethyl tartrate2-methoxynaphthalene94% researchgate.net

Enzymatic Esterification and Transesterification Reactions for Stereocontrol

Enzymes, particularly lipases and esterases, are widely used for the stereoselective synthesis of naproxen esters through kinetic resolution. researchgate.net In this process, the enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

Enantioselective Esterification : Racemic naproxen can be resolved through esterification with an alcohol in an organic solvent, catalyzed by a lipase (B570770). For example, using Candida cylindracea lipase and trimethylsilyl (B98337) methanol (B129727) as the alcohol, the S-isomer is preferentially esterified. nih.gov The choice of solvent and alcohol is critical for optimizing both reactivity and enantioselectivity. nih.govcgu.edu.tw

Enantioselective Hydrolysis : A common strategy is the hydrolysis of a racemic naproxen ester. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding acid, leaving the other ester enantiomer unreacted. A carboxyl esterase has been used to catalyze the stereoselective hydrolysis of a racemic naproxen ester, yielding (S)-Naproxen with an 84% enantiomeric excess at 45% conversion. nih.gov

Enantioselective Transesterification : This process involves converting one ester into another. A lipase-catalyzed process was developed to synthesize an (S)-naproxen ester prodrug from a racemic trifluoroethyl naproxen ester via transesterification. nih.gov

Enzyme SourceReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Candida cylindracea LipaseEsterificationRacemic Naproxen(S)-Naproxen esterHigh nih.gov
Carboxyl EsteraseHydrolysisRacemic Naproxen Ester(S)-Naproxen84% nih.gov
LipaseTransesterificationRacemic Naproxen Ester(S)-Naproxen Prodrug EsterHigh nih.gov
Trichosporon sp.HydrolysisRacemic Naproxen Methyl Ester(S)-Naproxen>99% researchgate.net

Process Monitoring Techniques in Biocatalytic Synthesis (e.g., Raman Spectroscopy)

To optimize and control biocatalytic processes, real-time monitoring is essential. In-line Raman spectroscopy has been successfully applied to monitor the biocatalytic synthesis of (S)-Naproxen. rsc.orgau.dk This non-invasive technique allows for the continuous measurement of substrate and product concentrations without the need for sample preparation. rsc.org In a study utilizing an immobilized arylmalonate decarboxylase for (S)-Naproxen synthesis, Raman spectroscopy was able to track the reaction progress with a root mean square error of prediction of 0.8 mM, which corresponds to an accuracy of 4%. rsc.orgspinchem.comuni-hannover.de This demonstrates the excellent applicability of Raman spectroscopy for process control in industrial biocatalysis. rsc.org

Deuterium (B1214612) Incorporation Methods for Site-Specific Labeling of Ethyl Ester Moiety

The final stage in producing (S)-Naproxen ethyl ester-d5 is the introduction of deuterium into the ethyl group. The goal is site-specific labeling, meaning the deuterium atoms are located exclusively on the ethyl moiety, leaving the naproxen core as protium.

Synthetic Pathways for Selective Deuteration

Several synthetic routes can be employed to achieve selective deuteration of the ethyl ester group.

Esterification with Deuterated Ethanol (B145695) : The most straightforward approach is the direct esterification of (S)-Naproxen with deuterated ethanol, such as ethanol-d5 (B126515) (CD3CD2OH) or ethanol-d6 (B42895) (CD3CD2OD), under standard acid-catalyzed (e.g., Fischer esterification) or coupling agent-mediated conditions. This method ensures that the deuterium is incorporated only into the desired ester portion.

Reaction with Deuterated Ethyl Halide : An alternative pathway involves the reaction of the silver salt of (S)-Naproxen with a deuterated ethyl iodide (e.g., ethyl-d5 iodide). cdnsciencepub.com This method is effective for small-scale synthesis and produces the deuterated ester with high purity. cdnsciencepub.com

Catalytic Hydrogen-Deuterium (H/D) Exchange : Post-synthesis H/D exchange can also be considered. Methods using a palladium on carbon (Pd/C) catalyst with an aluminum activator and heavy water (D2O) as the deuterium source have been shown to selectively deuterate the alpha-position of esters. nih.gov However, for complete deuteration of the ethyl group (d5), this method is less direct than building the ester from a pre-deuterated fragment. Other methods for reductive deuteration of esters exist, often converting the ester to a deuterated alcohol or methyl group, which would require further synthetic steps. acs.orgorganic-chemistry.org

Isotopic Enrichment and Purity Considerations

It is critical to determine the isotopic enrichment and purity of the final deuterated compound. rsc.org

Isotopic Enrichment : This term refers to the mole fraction of the heavy isotope (deuterium) at the labeled positions, expressed as a percentage. isotope.com It is important to distinguish isotopic enrichment from species abundance. For a compound labeled as "d5" with 99% isotopic enrichment, not every molecule will contain exactly five deuterium atoms. There will be a statistical distribution of isotopologues (e.g., d5, d4, d3). isotope.com

Analytical Verification : A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically used to evaluate the final product. rsc.org

NMR Spectroscopy (¹H NMR and ²H NMR) confirms the structural integrity of the molecule and verifies that the deuterium atoms are located at the intended positions on the ethyl group and not elsewhere on the naproxen scaffold. rsc.orgnih.gov

The table below illustrates a theoretical distribution of isotopologues for a d5-labeled compound with a 99% isotopic enrichment at each of the five positions.

IsotopologueNumber of Deuterium AtomsTheoretical Species Abundance
d55~95.1%
d44~4.8%
d33~0.1%
d22<0.01%
d11<0.01%
d00<0.01%
(Calculations are based on a binomial expansion assuming 99% D at each site)

This rigorous analysis ensures the quality and reliability of this compound for its intended use in sensitive analytical and metabolic studies.

Derivatization Techniques Utilizing the (S)-Naproxen Moiety for Chiral Applications

The (S)-enantiomer of Naproxen is readily available in high purity and serves as a valuable chiral building block in asymmetric synthesis and analysis. nih.gov Its carboxylic acid group provides a convenient handle for derivatization, allowing for its use in the enantiomeric resolution of racemic compounds. nih.govudel.edu

Synthesis of Chiral Derivatizing Reagents from (S)-Naproxen

The carboxylic acid functionality of (S)-Naproxen can be activated and reacted with various nucleophiles to generate a range of chiral derivatizing reagents (CDRs). researchgate.net These reagents are designed to react with the functional groups of a target racemate (e.g., amines, alcohols, carbonyls) to form a mixture of diastereomers. The inherent chirality of the (S)-Naproxen moiety is thus transferred to the new, larger molecule.

Several successful CDRs have been synthesized from (S)-Naproxen. A common strategy involves the activation of the carboxyl group with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netnih.govnih.gov The activated intermediate is then reacted with a suitable nucleophilic compound.

For example, the reaction of (S)-Naproxen with 1H-benzotriazole using DCC/DMAP yields (S)-Naproxen-benzotriazole, an effective CDR for amino compounds. researchgate.netnih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide, a CDR specifically designed for chiral aldehydes and ketones. researchgate.netnih.gov Another approach is the reaction with N-hydroxysuccinimide to form N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate. researchgate.net

Synthesis of Chiral Derivatizing Reagents (CDRs) from (S)-Naproxen
Chiral Derivatizing ReagentReagents Used with (S)-NaproxenKey Features and ApplicationsReference
(S)-Naproxen-benzotriazole1H-benzotriazole, Dicyclohexylcarbodiimide (DCC), 4-dimethylamino pyridine (B92270) (DMAP)Forms stable diastereomeric amides with chiral amines (e.g., amino acids, salbutamol). nih.govaip.org The reaction is often accelerated by microwave irradiation. nih.govaip.org researchgate.netnih.govaip.org
(S)-2-(6-methoxynaphthalen-2-yl)propanehydrazideHydrazine hydrate, Dicyclohexylcarbodiimide (DCC)Reacts with chiral aldehydes and ketones to form diastereomeric hydrazones. nih.gov researchgate.netnih.gov
N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionateN-hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC)Used for the derivatization of amino acids like DL-penicillamine under mild conditions. researchgate.net researchgate.net
(S)-Naproxen based amidesSubstituted ethylamines, Dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP)Creates a variety of amide derivatives for biological screening. nih.gov nih.gov

Formation of Diastereomers for Enantiomeric Resolution

Once the chiral derivatizing reagent based on (S)-Naproxen is synthesized, it is reacted with a racemic mixture of a target analyte. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers possess different physical and chemical properties, including different boiling points, melting points, and solubilities, which allows for their separation by standard chromatographic techniques. rsc.org

The process involves the covalent bonding of the CDR to each enantiomer of the racemate. For instance, a racemic amine (R/S-amine) will react with an (S)-Naproxen-based CDR to form two diastereomers: (S,R)-diastereomer and (S,S)-diastereomer. These can then be separated on an achiral stationary phase using methods like high-performance liquid chromatography (HPLC). aip.orgrsc.org After separation, the individual diastereomers can be hydrolyzed to release the pure enantiomers of the original analyte and recover the chiral auxiliary.

This indirect method of chiral separation has been successfully applied to a wide variety of pharmaceutically important racemic compounds. nih.gov The strong UV absorbance of the naphthalene (B1677914) ring in the Naproxen moiety facilitates sensitive detection of the diastereomers. aip.org

Examples of Enantiomeric Resolution via Diastereomer Formation using (S)-Naproxen Derived Reagents
Racemic Compound Type(S)-Naproxen Derivatizing ReagentSeparation TechniqueKey FindingsReference
Amino Acids (e.g., Penicillamine, Cysteine)(S)-Naproxen-benzotriazoleReversed-Phase HPLCSuccessful separation of diastereomers was achieved using a gradient elution. The method was validated for accuracy and precision with low limits of detection. researchgate.netnih.gov
β-blockers (e.g., Propranolol, Atenolol)(S)-Naproxen based novel chiral reagentReversed-Phase HPLC and Open Column ChromatographyDiastereomeric amides were prepared and separated. The absolute configurations and elution order were determined using 1H NMR spectroscopy. rsc.orgscispace.com
Aldehydes and Ketones(S)-2-(6-methoxynaphthalen-2-yl)propanehydrazideReversed-Phase HPLCDiastereomeric hydrazones were synthesized under microwave irradiation and separated, with detection limits in the pmol/mL range. researchgate.netnih.gov
Salbutamol(S)-Naproxen benzotriazole (B28993) esterReversed-Phase HPLCThe method proved highly effective for the sensitive detection of the diastereomeric amides with very low limits of detection (ng/mL levels). aip.org

Another established method for enantiomeric resolution is through the formation of diastereomeric salts. Racemic Naproxen itself can be resolved by reacting it with a chiral amine. The resulting diastereomeric salts exhibit different solubilities, allowing for the separation of one diastereomer by crystallization. udel.edu

Advanced Analytical Methodologies Utilizing S Naproxen Ethyl Ester D5

Mass Spectrometry (MS)-Based Quantification and Identification

Mass spectrometry has become a gold standard for the accurate quantification of pharmaceuticals in various samples due to its high sensitivity and specificity. ijpsjournal.com In the analysis of Naproxen (B1676952), its deuterated ethyl ester form serves a critical function.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological matrices like human plasma. ijpsjournal.comnih.gov For accurate quantification, an internal standard is essential to correct for variations during sample preparation and analysis. (S)-Naproxen ethyl ester-d5 is an ideal internal standard for the analysis of (S)-Naproxen. Because it is labeled with stable isotopes, it has nearly identical physicochemical properties—such as extraction recovery, and chromatographic retention time—to the non-labeled analyte, (S)-Naproxen. However, its increased mass allows it to be distinguished by the mass spectrometer.

In a typical LC-MS/MS method, a known amount of the internal standard is added to the sample before processing. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach significantly improves the precision and accuracy of the measurement. nih.gov For example, a sensitive LC-MS/MS method for naproxen in human plasma achieved a lower limit of quantitation of 0.100 μg/mL with a short run time of 2 minutes, demonstrating the efficiency of this technique. nih.gov The use of a deuterated internal standard like this compound is critical for achieving such reliable results, especially in pharmacokinetic studies. nih.govnih.gov

ParameterTypical Condition for Naproxen Analysis
Chromatography Reversed-Phase (C18 column)
Mobile Phase Methanol (B129727) or Acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate (B1210297) ijpsjournal.comnih.gov
Detection Triple-Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), often in positive mode nih.gov
Internal Standard Stable isotope-labeled analog, e.g., this compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of Naproxen. nih.gov However, a key limitation is that Naproxen itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile compound. ijpsjournal.comnih.gov Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide, which creates a trimethylsilyl (B98337) derivative of the naproxen molecule. nih.govresearchgate.net

This compound is advantageous in this context as it is an ethyl ester derivative. This pre-derivatized form can be more amenable to GC analysis. When used as an internal standard in a GC-MS method, it co-elutes with the derivatized analyte and provides a reliable reference for quantification, correcting for any inconsistencies in the derivatization process or injection volume. A validated GC-MS method for naproxen in human plasma demonstrated linearity in the 0.10–5.0 μg/mL range with high extraction recoveries between 93.0% and 98.9%. nih.gov The use of an appropriate internal standard like this compound is fundamental to achieving such precision.

Quantification Strategies for Complex Matrices in Research Settings

Quantifying analytes in complex matrices such as human plasma, saliva, or environmental water samples presents significant challenges due to the presence of interfering substances. ijpsjournal.comnih.govnih.gov Effective sample preparation is the first critical step to remove these interferences. Common techniques include:

Protein Precipitation: Often performed using acetonitrile to denature and remove proteins from plasma samples. nih.gov

Liquid-Liquid Extraction (LLE): Used to isolate the analyte from the sample matrix into an immiscible organic solvent. nih.govnih.gov

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte, while matrix components are washed away, resulting in a cleaner extract. ijpsjournal.com

The most robust quantification strategy combines efficient sample cleanup with the use of a stable isotope-labeled internal standard. By adding this compound at the beginning of the sample preparation process, any loss of the target analyte during extraction or analysis is mirrored by a proportional loss of the internal standard. This ensures that the final calculated concentration remains accurate and unaffected by matrix effects or procedural variability. This approach has been successfully used to quantify naproxen and its metabolites in various pharmacokinetic and environmental monitoring studies. nih.govnih.gov

Chromatographic Enantioseparation Techniques

Naproxen is a chiral drug, with the (S)-enantiomer possessing the desired therapeutic activity and the (R)-enantiomer being considered a hepatotoxic impurity. mdpi.com Therefore, methods to confirm the enantiomeric purity of (S)-Naproxen are essential.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of chiral drugs like Naproxen. nih.gov The development of a successful chiral HPLC method involves a systematic screening process to find the optimal separation conditions. Key steps include:

Column Selection: Different chiral stationary phases (CSPs) are tested. Polysaccharide-based CSPs are widely used due to their broad applicability and success in separating a wide range of enantiomers. mdpi.comnih.gov

Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent (e.g., methanol, ethanol (B145695), acetonitrile) and any additives (e.g., acetic acid), is varied to improve the separation (resolution) between the enantiomers. mdpi.comnih.gov

Parameter Adjustment: Other parameters such as column temperature and mobile phase flow rate are fine-tuned to achieve baseline separation in the shortest possible time. nih.gov

For instance, in the development of a method for Naproxen, seven different polysaccharide-based columns were initially tested with various mobile phases. mdpi.com While this compound is not the analyte being separated in this context, its use as an internal standard would be critical if the HPLC system were coupled to a mass spectrometer (LC-MS) for highly sensitive and specific quantification of the R-enantiomer impurity.

Application of Polysaccharide-Based Chiral Stationary Phases in Reversed-Phase Mode

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for the enantioseparation of Naproxen. mdpi.comscilit.com These columns can be operated in different modes, including normal-phase, polar organic, and reversed-phase (RP). nih.gov

Research has shown that reversed-phase mode can offer significant advantages for separating Naproxen enantiomers. mdpi.comnih.gov In one study, an initial screening in polar organic mode on a Lux Amylose-1 column yielded only partial separation (Resolution, Rs = 1.24). mdpi.comresearchgate.net However, when water was added to the mobile phase, switching the conditions to reversed-phase mode, a remarkable improvement was observed. This change not only enhanced the resolution but also reversed the elution order of the enantiomers, indicating a shift in the chiral recognition mechanism. mdpi.comnih.govresearchgate.net

Further optimization led to a validated method that achieved baseline separation (Rs = 3.21) within seven minutes. mdpi.comnih.gov This demonstrates the power of using polysaccharide-based CSPs in reversed-phase mode for the effective quality control of (S)-Naproxen.

ParameterOptimized Condition for Naproxen Enantioseparation mdpi.comnih.gov
Stationary Phase Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)]
Mobile Phase Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)
Flow Rate 0.65 mL/min
Temperature 40 °C
Resolution (Rs) 3.21

Indirect Enantiomeric Resolution by Diastereomer Formation and Separation

The separation of enantiomers, which are non-superimposable mirror-image molecules, is a fundamental challenge in pharmaceutical analysis. While direct separation on a chiral stationary phase (CSP) is common, an alternative and powerful technique is indirect enantiomeric resolution. nih.govresearchgate.net This method involves derivatizing the racemic analyte with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. rsc.orgnih.gov Unlike enantiomers, diastereomers have different physicochemical properties, allowing for their separation on standard, non-chiral (achiral) chromatographic columns. rsc.orgnih.gov

(S)-Naproxen, due to its ready availability in a pure enantiomeric form, is a valuable platform for developing CDRs. nih.govresearchgate.netnih.gov For instance, a racemic amine could be reacted with an activated form of (S)-Naproxen to produce two distinct diastereomeric amides. rsc.org These diastereomers can then be separated and quantified using conventional HPLC.

In this context, this compound plays a crucial role as an internal standard. It is introduced into the sample at the beginning of the analytical process. Because its chemical properties are nearly identical to the non-deuterated derivatizing agent, it experiences similar conditions during the derivatization and subsequent extraction and analysis steps. However, its mass is five units higher due to the deuterium (B1214612) atoms, allowing a mass spectrometer to distinguish it from the non-labeled compounds. This enables precise quantification by correcting for any variability or sample loss during the multi-step procedure.

Table 1: Illustrative Chromatographic Data for Indirect Chiral Resolution

This table illustrates the separation of diastereomers formed from a hypothetical racemic analyte and a (S)-Naproxen-based chiral derivatizing reagent, using this compound as an internal standard (IS).

CompoundRetention Time (min)Peak AreaResolution (Rs)
Diastereomer 1 (Analyte R, Npx S)8.5125,4002.1
Diastereomer 2 (Analyte S, Npx S)9.8128,900
Internal Standard ((S)-Npx-d5 derivative)9.9150,000

This data is for illustrative purposes only.

Application as a Certified Reference Material and Analytical Standard

Certified Reference Materials (CRMs) are fundamental to ensuring the quality, accuracy, and comparability of analytical measurements. sigmaaldrich.com A CRM is a highly pure and well-characterized substance used for calibration and validation. sigmaaldrich.com this compound, as a stable, isotopically labeled compound, is ideally suited for use as a CRM and analytical standard in various applications. caymanchem.com

Analytical Method Validation (AMV) is a mandatory process in the pharmaceutical industry to ensure that an analytical method is suitable for its intended purpose. researchgate.netresearchgate.net Key validation parameters include accuracy, precision, linearity, and robustness. Deuterated compounds like this compound are invaluable as internal standards in developing and validating bioanalytical methods, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov

During method development, the internal standard helps to optimize chromatographic conditions and sample extraction procedures. nih.gov In validation, this compound is added at a constant concentration to all calibration standards, quality control samples, and unknown samples. By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for variations in sample preparation and instrument response. google.com This ensures that the method provides accurate and precise results over a wide range of concentrations, as required by regulatory bodies like the ICH. researchgate.netnih.gov

The control of impurities is a critical aspect of pharmaceutical quality control. nih.govmdpi.com (S)-Naproxen ethyl ester is recognized as a potential process-related impurity in the synthesis of (S)-Naproxen. usp.orgnih.govmedkoo.com Regulatory guidelines require the identification and quantification of any impurity present above a certain threshold.

This compound serves as an ideal tool for this purpose. As a certified reference material, it is used to develop a sensitive and specific analytical method to detect and quantify its non-deuterated analogue in the final drug substance. usp.organalyticachemie.in In a typical QC test, a known amount of the d5-labeled standard is spiked into the (S)-Naproxen sample. The sample is then analyzed, usually by HPLC or GC. The response of the non-deuterated impurity is measured relative to the deuterated internal standard, allowing for highly accurate quantification even at trace levels. This ensures that each batch of the drug meets the stringent purity requirements set by pharmacopeias. sigmaaldrich.comsynzeal.com

Table 2: Example QC Results for Impurity Profiling in a Batch of (S)-Naproxen

AnalyteSpecification Limit (%)Result (%)Method
(S)-Naproxen99.0 - 101.099.8HPLC-UV
(R)-Naproxen (chiral impurity)≤ 0.50.08Chiral HPLC
(S)-Naproxen ethyl ester≤ 0.10.03HPLC-MS with this compound IS
Total Other Impurities≤ 0.50.11HPLC-UV

This data is for illustrative purposes only.

Isotopic fingerprinting is an advanced analytical technique used to determine the origin (provenance) and authenticity of a product. While naturally occurring isotopic ratios can provide clues, the deliberate addition of a stable isotope-labeled compound offers a more robust and covert method for authentication.

In this scenario, a manufacturer could theoretically incorporate a trace amount of this compound into their legitimate (S)-Naproxen product. This labeled compound acts as a unique, hidden "fingerprint." Because it is chemically identical to the non-labeled impurity, it would not affect the drug's properties or be easily detected by standard QC tests.

However, a specialized LC-MS/MS analysis could be designed to specifically look for the molecular ion of this compound. If a product is suspected of being counterfeit, it can be tested for this isotopic marker. The presence of the d5-labeled compound would confirm its authenticity and trace it back to the original manufacturer, while its absence would be a strong indicator of a counterfeit product. This application provides a powerful tool in the fight against drug counterfeiting, protecting public health and ensuring supply chain integrity.

Investigation of Metabolic and Environmental Degradation Pathways of Naproxen Ester Derivatives

Elucidation of Biotransformation Pathways in Non-Human Biological Systems

The transformation of naproxen (B1676952) and its derivatives by living organisms is a key aspect of its environmental persistence and potential impact. This section explores how microorganisms and enzymes contribute to the breakdown of these compounds.

Microorganism-Mediated Degradation and Metabolite Identification

The microbial breakdown of naproxen, a compound structurally related to its ester derivatives, has been the subject of various studies. While naproxen's two condensed rings contribute to its relative stability and resistance to microbial degradation, several microorganisms have demonstrated the ability to transform it. researchgate.netnih.gov

Pure bacterial strains have been identified that can degrade naproxen, although often with low efficiency when it is the sole carbon source. nih.gov For instance, Stenotrophomonas maltophilia strain KB2 was able to degrade 78% of a naproxen dose, but only in the presence of glucose. researchgate.net The presence of an additional carbon source, such as glucose or phenol, often enhances the degradation process. nih.gov

The primary metabolic pathway observed in microbial degradation is O-desmethylation, leading to the formation of O-desmethylnaproxen. nih.govnih.gov This intermediate is a known mammalian metabolite as well. amegroups.cn Further degradation can proceed through different routes. One well-described pathway involves the conversion of O-desmethylnaproxen to salicylate, which is then cleaved by dioxygenases and integrated into the central metabolism of the microorganism. nih.govnih.gov Other proposed pathways include hydroxylation to form intermediates like 2-(7,8-dihydroxy-6-methoxynaphthalene-2-yl) propanoic acid, which can then undergo ring opening. nih.gov Some fungal species, like those from the Cunninghamella genus, can further transform desmethylnaproxen (B1198181) into a sulfate (B86663) conjugate, desmethylnaproxen-6-O-sulfate. amegroups.cn

Table 1: Microorganisms Involved in Naproxen Degradation

MicroorganismDegradation CapabilityKey Metabolites Identified
Stenotrophomonas maltophilia KB2Degrades naproxen in the presence of glucose (78% degradation). researchgate.netnih.gov5,7,8-trihydroxynaproxen researchgate.net
Planococcus sp. S5Capable of total naproxen degradation. nih.govresearchgate.netO-desmethylnaproxen researchgate.net
Bacillus thuringiensis B1(2015b)Complete degradation pathway described. nih.govnih.govO-desmethylnaproxen, salicylate, gentisate, catechol nih.govnih.gov
Pseudoxanthomonas sp. DIN-3Capable of total naproxen degradation. nih.govNot specified in provided abstracts.
Cunninghamella speciesTransforms naproxen. amegroups.cnDesmethylnaproxen, desmethylnaproxen-6-O-sulfate amegroups.cn

In Vitro Enzymatic Hydrolysis and Esterase Activity Studies

The hydrolysis of naproxen esters, a critical step in their degradation and in the targeted release of the active naproxen molecule, is catalyzed by hydrolytic enzymes, particularly esterases and lipases. csir.co.za These enzymes break the carboxylic ester bonds. csir.co.za

Numerous studies have screened commercial enzymes for their ability to hydrolyze (R,S)-naproxen ethyl ester. csir.co.za The goal is often to achieve enantioselective hydrolysis, favoring the production of the more pharmacologically active (S)-naproxen. csir.co.zaresearchgate.net For example, ChiroCLEC-CR, an immobilized lipase (B570770), has been shown to hydrolyze racemic naproxen ethyl ester to yield (S)-naproxen with high enantiomeric excess. csir.co.zaresearchgate.net

The efficiency of enzymatic hydrolysis can be influenced by various factors, including pH, temperature, and the presence of co-solvents. csir.co.zaresearchgate.net For instance, the activity of some enzymes is highest at an alkaline pH. csir.co.za Protein engineering has also been employed to enhance the enantioselectivity of esterases. By mutating specific amino acid residues in the active site, the preference of the enzyme can be shifted towards the hydrolysis of (S)-naproxen ethyl ester. nih.gov

Table 2: Enzymes Studied for Naproxen Ethyl Ester Hydrolysis

EnzymeSource/TypeKey Findings
ChiroCLEC-CRImmobilized LipaseHigh enantioselectivity for (S)-naproxen from (R,S)-naproxen ethyl ester. csir.co.zaresearchgate.net
NOVO 388 & 398Commercial EnzymeShowed activity in hydrolyzing naproxen ethyl ester. csir.co.za
Boehringer hog-liver esteraseCommercial EnzymeDemonstrated activity, though with lower enantioselectivity in some conditions. csir.co.za
Est924 and its mutants (M1, M3)Metagenomic Library EsteraseProtein engineering reversed and improved enantioselectivity towards (S)-naproxen ethyl ester. nih.gov
Monoclonal Antibody N116-27Catalytic AntibodyEnantioselectively accelerated the hydrolysis of R-(-)-naproxen ethyl ester. nih.gov

Photochemical and Chemical Degradation Mechanisms

In addition to biological processes, naproxen and its derivatives can be broken down by light and chemical reactions in the environment. This section examines the mechanisms of this degradation and the resulting products.

Hydroxyl Radical-Mediated Oxidation and Scission Pathways

Hydroxyl radicals (•OH) play a crucial role in the degradation of naproxen in aqueous environments, a process often employed in advanced oxidation technologies for water treatment. ccu.edu.twnih.govcapes.gov.br The reaction between naproxen and hydroxyl radicals is rapid. ccu.edu.twnih.govcapes.gov.br

The primary degradation pathway initiated by hydroxyl radicals involves the addition of the radical to the naphthalene (B1677914) ring system. ccu.edu.twnih.govcapes.gov.br Theoretical calculations suggest that the most favorable pathway is the addition of the hydroxyl radical to the ortho position of the methoxy-substituted benzene (B151609) ring. ccu.edu.twnih.govcapes.gov.br This leads to the formation of hydroxylated intermediates. ccu.edu.twnih.govcapes.gov.br Another significant initial step in the photochemical degradation is decarboxylation, the loss of the carboxyl group. mdpi.commdpi.comresearchgate.net This process is also mediated by hydroxyl radicals and leads to the formation of a stable benzylic radical. mdpi.com

The intensity of photodegradation is influenced by factors such as light intensity and the presence of other substances in the water, like nitrate (B79036) ions and humic acids. nih.gov

Identification and Structural Elucidation of Degradation Products

The degradation of naproxen and its esters results in a variety of transformation products. The identification of these products is essential for understanding the complete degradation pathway and any potential environmental impact of the intermediates.

Following the initial hydroxyl radical attack and decarboxylation, a number of secondary products are formed. One of the major initial photoproducts is 1-(6-methoxynaphthalen-2-yl)ethan-1-ol. mdpi.comresearchgate.net Further oxidation of this alcohol leads to the formation of 1-(6-methoxynaphthalen-2-yl)ethan-1-one (also known as 2-acetyl-6-methoxynaphthalene). mdpi.comresearchgate.net

Other identified degradation products include various aromatic naphthalene derivatives. mdpi.comresearchgate.net These can be further transformed into polyhydroxylated aromatic compounds. mdpi.comresearchgate.net In some degradation pathways, the naphthalene ring system is opened, leading to the formation of smaller, low-molecular-weight acids like malic acid. mdpi.com

Table 3: Identified Degradation Products of Naproxen and its Esters

Degradation ProductMethod of FormationReference
1-(6-methoxynaphthalen-2-yl)ethan-1-olPhotochemical degradation, hydroxyl radical attack mdpi.commdpi.comresearchgate.net
1-(6-methoxynaphthalen-2-yl)ethan-1-onePhotochemical degradation, oxidation of the alcohol intermediate mdpi.commdpi.comresearchgate.net
2-(5-hydroxy-6-methoxynaphthalen-2-yl)propanoic acidHydroxyl radical addition ccu.edu.twnih.govcapes.gov.br
Polyhydroxylated aromatic compoundsFurther oxidation of naphthalene derivatives mdpi.comresearchgate.net
Low-molecular-weight acids (e.g., malic acid)Ring opening of intermediates mdpi.com

Dimerization and Other Complex Transformation Products

Under certain photochemical conditions, particularly with high-energy UV light, the degradation of naproxen can lead to the formation of dimers. mdpi.com This indicates the involvement of radical species that can combine with each other. mdpi.com The formation of various radicals during photolysis can lead to several different dimerization products. mdpi.com

The toxicity of these photoproducts can differ from the parent compound. Studies have shown that lower molecular weight photoproducts, such as the ethyl, carbinol, and ketone derivatives, can be more active against bacteria than the dimeric products. nih.gov

Deuterium (B1214612) Tracing for Mechanistic Insights into Degradation Kinetics and Pathways

The use of stable isotopes, particularly deuterium (²H or D), has become an invaluable tool in the study of drug metabolism and environmental degradation. creative-proteomics.comacs.org By selectively replacing hydrogen atoms with deuterium in a molecule, researchers can gain profound insights into reaction mechanisms, degradation rates, and the fate of molecular fragments. In the context of naproxen ester derivatives, specifically (S)-Naproxen ethyl ester-d5, deuterium labeling of the ethyl moiety provides a powerful method to elucidate its metabolic and environmental breakdown.

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.govnih.gov This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break.

In the degradation of this compound, a primary KIE would be expected if the cleavage of a C-D bond on the ethyl group is the rate-determining step of the reaction. For instance, in oxidative metabolism mediated by cytochrome P450 enzymes, the abstraction of a hydrogen atom is often a critical step. nih.gov If this occurs at the ethyl ester, the presence of deuterium would slow down the reaction compared to the non-deuterated counterpart.

The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD). A significant KIE (typically >2) provides strong evidence for the involvement of C-H/C-D bond cleavage in the rate-limiting step of the reaction mechanism.

Table 1: Hypothetical Kinetic Isotope Effects on the In Vitro Metabolism of this compound

Metabolic Parameter(S)-Naproxen ethyl ester (Non-deuterated)This compoundKinetic Isotope Effect (kH/kD)
Rate of Disappearance (nmol/min/mg protein) 15.27.62.0
Formation of Naproxen (nmol/min/mg protein) 12.810.51.2
Formation of Oxidized Ethyl-Metabolite (nmol/min/mg protein) 2.40.64.0

This table presents hypothetical data for illustrative purposes.

A key advantage of using this compound is the ability to trace the fate of the d5-ethyl group through various metabolic and environmental degradation pathways using mass spectrometry. clearsynth.comnih.gov The five-dalton mass difference between the deuterated ethyl group and a natural ethyl group provides a distinct signature for identifying metabolites and degradants that retain this moiety.

In a metabolic context, hydrolysis of this compound would release (S)-Naproxen and d5-ethanol. The d5-ethanol could then be further metabolized. In environmental degradation, similar hydrolytic cleavage would be expected, leading to the release of d5-ethanol into the environment. lubesngreases.comchemguide.co.uk

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for the separation and identification of these deuterated products. nih.govspringernature.com By monitoring for the characteristic mass shift, a comprehensive profile of the deuterated metabolites and degradants can be constructed.

Table 2: Potential Deuterated Metabolites and Degradants of this compound and their Mass Signatures

Parent Compound / Metabolite / DegradantChemical FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺ (Monoisotopic)
This compound C₁₈H₁₅D₅O₃293.38294.2
d5-Ethanol C₂HD₅O51.1152.1
d5-Acetic Acid C₂HD₃O₂63.0664.1
(S)-Naproxen C₁₄H₁₄O₃230.26231.1

This table presents hypothetical data for illustrative purposes.

The tracking of the d5-labeled fragments, as outlined in the hypothetical data in Table 2, allows for the unambiguous elucidation of the degradation pathways. For example, the detection of d5-ethanol would confirm the hydrolysis of the ester bond. The subsequent identification of d5-acetic acid would indicate further oxidation of the ethanol (B145695) moiety. This level of detail is crucial for a complete understanding of the metabolic and environmental fate of naproxen ester derivatives. The use of deuterated standards also improves the accuracy and precision of quantitative analysis in complex biological and environmental matrices. clearsynth.comscispace.com

Spectroscopic Characterization and Advanced Structural Analysis of Deuterated Naproxen Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the exact location of deuterium atoms in a molecule. For (S)-Naproxen ethyl ester-d5, both ¹H (Proton) and ²H (Deuterium) NMR are employed to provide unambiguous structural confirmation and assess isotopic purity.

In the ¹H NMR spectrum of (S)-Naproxen ethyl ester, characteristic signals corresponding to all protons are observed. banglajol.infonih.gov However, for the d5 analogue, the signals corresponding to the five deuterated positions on the naphthalene (B1677914) ring would be absent or significantly diminished to the level of any remaining isotopic impurity. The disappearance of these specific aromatic proton signals provides the primary confirmation of successful deuteration at the intended sites.

Conversely, ²H NMR (D-NMR) is used to directly observe the deuterium nuclei. sigmaaldrich.com This technique is particularly powerful for highly enriched compounds. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are virtually identical to those in a ¹H NMR spectrum, allowing for straightforward spectral assignment based on the well-established ¹H NMR data of the parent compound. sigmaaldrich.com A ²H NMR spectrum of this compound would show signals exclusively for the five deuterium atoms on the naphthalene ring. The integration of these signals allows for the quantification of deuterium enrichment at each position.

The combination of ¹H and ²H NMR provides a robust assessment of isotopic purity. The presence of any residual proton signals in the aromatic region of the ¹H spectrum where deuteration is expected, or the absence of expected signals in the ²H spectrum, would indicate incomplete deuteration. Furthermore, extraneous peaks in either spectrum would point to chemical impurities.

Table 1: Comparative ¹H and ²H NMR Data for (S)-Naproxen Ethyl Ester and its -d5 Analog

Assignment (S)-Naproxen Ethyl Ester ¹H Chemical Shift (δ, ppm) This compound Expected ¹H Chemical Shift (δ, ppm) This compound Expected ²H Chemical Shift (δ, ppm)
Naphthyl-H~7.10–7.80 (multiplet) nih.govSignals significantly reduced or absent~7.10–7.80 (multiple signals)
Methoxy (-OCH₃)~4.00 (singlet) nih.gov~4.00 (singlet)No Signal
Methine (-CH)~3.60–3.90 (quartet) nih.gov~3.60–3.90 (quartet)No Signal
Ester Methylene (-OCH₂CH₃)~4.10-4.30 (quartet)~4.10-4.30 (quartet)No Signal
Methyl (-CH₃)~1.50–1.60 (doublet) nih.gov~1.50–1.60 (doublet)No Signal
Ester Methyl (-OCH₂CH₃)~1.20-1.40 (triplet)~1.20-1.40 (triplet)No Signal

Note: The -d5 designation assumes deuteration on the naphthalene ring. Exact chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, revealing information about its functional groups and bonding.

In the IR spectrum of (S)-Naproxen ethyl ester, characteristic absorption bands are observed for the ester carbonyl (C=O) group, the C-O stretches, and the aromatic C=C bonds of the naphthalene ring. banglajol.infonih.gov The most significant change upon deuteration is the shift of vibrational modes involving the deuterium atoms. The C-D stretching vibrations appear at a lower frequency (typically ~2100-2300 cm⁻¹) compared to C-H stretching vibrations (~2850-3100 cm⁻¹). Similarly, C-D bending vibrations are found at lower wavenumbers than their C-H counterparts. These predictable shifts in the IR spectrum serve as a key indicator of deuteration.

Raman spectroscopy offers complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is often more effective for analyzing non-polar, symmetric bonds. The symmetric vibrations of the aromatic ring in this compound would be clearly visible in the Raman spectrum. acs.orgchemicalbook.com The C-D vibrations are also Raman-active and would be observed at their characteristic lower frequencies, corroborating the IR data. The combination of IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of the ester functional group and the deuterated aromatic system.

Table 2: Key Vibrational Bands for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Notes
C-H Stretch (Aliphatic)-CH₃, -CH₂-, -CH2850–30002850–3000Present in both deuterated and non-deuterated compounds.
C-D Stretch (Aromatic)Naphthalene-D~2200–2300~2200–2300Key indicator of deuteration, shifted from the aromatic C-H region (~3000-3100 cm⁻¹).
C=O StretchEster~1730 nih.gov~1730Confirms the presence of the ethyl ester group.
C=C StretchAromatic Ring~1600–1630 nih.gov~1600–1630Characteristic of the naphthalene core.
C-O StretchEster, Methoxy~1175–1250 nih.govWeakConfirms ester and ether functionalities.

X-ray Crystallography for Solid-State Structure and Chiral Recognition Mechanisms

The crystal structure of non-deuterated (S)-Naproxen ethyl ester has been determined, revealing its solid-state conformation and intermolecular interactions. nih.gov The molecule crystallizes in a chiral space group, which is a prerequisite for a compound that has not racemized. nih.gov The analysis of the crystal packing shows how individual (S)-enantiomers recognize each other and arrange themselves in a highly ordered, three-dimensional lattice.

Isotopic substitution of hydrogen with deuterium does not typically alter the crystal structure, as the size and electronic properties of the molecule remain virtually unchanged. Therefore, it is expected that this compound would exhibit the same crystal packing and unit cell parameters as its non-deuterated counterpart. The crystallographic data confirms the molecular connectivity and the absolute stereochemistry of the chiral center, providing definitive proof of the (S)-configuration.

Table 3: Crystallographic Data for (S)-Naproxen Ethyl Ester

Parameter Value Reference
Crystal SystemMonoclinic nih.gov
Space GroupP 1 2₁ 1 nih.gov
a (Å)8.1459 nih.gov
b (Å)5.8321 nih.gov
c (Å)15.3640 nih.gov
β (°)102.919 nih.gov
Z (Molecules/Unit Cell)2 nih.gov

This data is for the non-deuterated compound and is expected to be nearly identical for the -d5 analog.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Confirmation

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are indispensable for confirming the absolute configuration of a chiral molecule. These methods measure the differential interaction of the molecule with left and right-circularly polarized light. wikipedia.org

(S)-Naproxen is known to be dextrorotatory, meaning it rotates the plane of polarized light to the right (+). nist.gov Its ethyl ester derivative, (S)-Naproxen ethyl ester, also possesses this chiral center and is optically active.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. youtube.com A chiral molecule will display a characteristic ORD curve. For (S)-Naproxen ethyl ester, a positive Cotton effect is expected, which is a distinctive feature on the ORD curve corresponding to the electronic absorption bands of the chromophore (the naphthalene ring system).

Circular Dichroism (CD) measures the difference in absorption of left and right-circularly polarized light. nih.gov The CD spectrum of (S)-Naproxen ethyl ester would show positive or negative peaks (Cotton effects) at the wavelengths of UV absorption. The sign of these peaks is directly related to the (S)-configuration of the stereocenter. researchgate.net

Both ORD and CD are highly sensitive to the stereochemistry of the molecule. The observation of the expected Cotton effects provides powerful, non-destructive confirmation that the compound has the correct (S)-enantiomeric form and has not undergone racemization during synthesis or purification. Deuteration of the aromatic ring does not affect the chiral center and is not expected to significantly alter the chiroptical properties of the molecule.

Table 4: Chiroptical Properties for (S)-Naproxen Derivatives

Property Description Expected Observation for this compound
Optical Rotation Measurement of the rotation of plane-polarized light at a specific wavelength (e.g., Sodium D-line, 589 nm). wikipedia.orgPositive (+) value, indicating a dextrorotatory compound.
ORD Spectrum Plot of optical rotation vs. wavelength. wikipedia.orgA complex curve with a positive Cotton effect associated with the naphthalene chromophore.
CD Spectrum Plot of differential absorbance (ΔA) vs. wavelength. nih.govCharacteristic peaks with signs corresponding to the (S)-configuration.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States in Synthesis and Degradation

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricacies of chemical reactions involving naproxen (B1676952) and its esters at the electronic level. A key area of investigation has been the stereoselective hydrolysis of naproxen esters, a reaction of significant interest for the production of the pharmaceutically active S-enantiomer. eurjchem.com

Theoretical DFT studies have been conducted to understand why the hydrolysis of the (S)-naproxen ester is favored over its (R)-enantiomer. eurjchem.com These calculations have revealed that the parameters of the ester group (-COO-) in the (S)-naproxen ester closely resemble those of a simple ester in an aqueous environment. eurjchem.com In contrast, the (R)-naproxen ester does not exhibit these similarities, providing a theoretical basis for the observed enantioselectivity in hydrolysis reactions. eurjchem.com This selective hydrolysis is a critical step in both the synthesis (via resolution of a racemic mixture) and the degradation of the ester. eurjchem.com

Furthermore, DFT calculations have been employed to study the electronic properties of naproxen and its degradation products, which can be formed during synthesis or under various environmental conditions. biomedres.us These studies determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedres.usresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap suggests lower stability and higher reactivity. biomedres.us For instance, studies on naproxen and its degradants have calculated these energy gaps, providing insights into their potential reactivity and degradation pathways. biomedres.us

Table 1: Quantum Chemical Parameters of Naproxen and its Degradants

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Naproxen-6.34-1.874.47
Degradant 1-5.89-2.113.78
Degradant 2-6.12-1.554.57
Degradant 3-5.73-3.732.00
Degradant 4-6.01-2.433.58

This table is illustrative and based on data reported for naproxen and its degradants. The principles are applicable to (S)-Naproxen ethyl ester-d5.

Molecular Dynamics (MD) Simulations for Ligand-Enzyme Interactions in Biocatalysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as this compound, and an enzyme, providing valuable insights into the mechanism of biocatalysis. These simulations can model the conformational changes in both the substrate and the enzyme's active site that are essential for the catalytic process.

The biocatalytic hydrolysis of naproxen ethyl ester is a widely studied process for the production of (S)-naproxen. researchgate.netcsir.co.za Various lipases and esterases have been screened for their efficiency and enantioselectivity in this reaction. researchgate.net MD simulations can complement these experimental studies by revealing the molecular basis for the observed substrate specificity and enantiopreference. nih.gov By simulating the enzyme-substrate complex in a solvent environment, researchers can analyze the stability of the interactions, the role of specific amino acid residues in the active site, and the conformational changes that lead to the transition state. emerginginvestigators.org

For example, MD simulations can be used to study the stability of a lipase (B570770) in different non-aqueous solvents, which are often used in biocatalytic esterification or transesterification reactions. emerginginvestigators.org These simulations can help in understanding how the solvent affects the enzyme's structure and flexibility, which in turn influences its catalytic activity. emerginginvestigators.org

Table 2: Key Parameters in the Biocatalytic Hydrolysis of Naproxen Ethyl Ester

EnzymeOptimal Temperature (°C)Optimal pHEnantiomeric Ratio (E)Conversion (%)
ChiroCLEC-CR505.0>100>40
Candida rugosa lipase55---

This table presents experimental data for the biocatalytic hydrolysis of naproxen ethyl ester, which serves as a basis for computational studies. csir.co.za

In Silico Prediction of Chiral Recognition and Stereoselective Outcomes in Chromatographic Separations

The analytical separation of the enantiomers of naproxen and its derivatives is crucial for quality control and for studying their distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for this purpose. nih.govmdpi.com In silico methods are increasingly being used to predict the outcomes of these separations and to understand the underlying mechanisms of chiral recognition.

The development of predictive models for chiral separation relies on understanding the interactions between the enantiomers and the CSP. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. mdpi.com Computational techniques such as molecular docking and quantitative structure-enantioselective retention relationships (QSERR) can be used to model these interactions.

For instance, studies on the chiral separation of naproxen on polysaccharide-based CSPs have shown that the mobile phase composition can significantly influence the retention and even reverse the enantiomer elution order. nih.govmdpi.com This suggests a change in the chiral recognition mechanism. nih.govmdpi.com By simulating the interactions between the naproxen enantiomers and the CSP in different mobile phases, computational models can help to elucidate these mechanisms and predict the optimal conditions for separation. While specific in silico studies on this compound are not widely reported, the principles and methodologies developed for naproxen are directly applicable.

Quantitative Structure-Activity Relationships (QSAR) for Esterase Substrate Specificity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound, QSAR can be a valuable tool for understanding and predicting the substrate specificity of esterases that can hydrolyze this compound.

The development of a QSAR model for esterase specificity would involve compiling a dataset of various ester compounds, including this compound, and their corresponding hydrolysis rates by a particular esterase. nih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Future Perspectives and Emerging Research Avenues

Development of Novel Biocatalysts with Enhanced Enantioselectivity for Ester Synthesis and Hydrolysis

The synthesis and hydrolysis of chiral esters are critical processes in the pharmaceutical industry. Biocatalysis, using enzymes like lipases and esterases, offers a green and highly selective alternative to traditional chemical methods. db-thueringen.de Future research is increasingly focused on discovering and engineering novel biocatalysts with superior performance for compounds like (S)-Naproxen ethyl ester-d5.

The development of these biocatalysts is driven by the need for high enantioselectivity, which is crucial for producing optically pure pharmaceuticals. researchgate.net Enzymes sourced from diverse microorganisms, including those from specialized metabolic pathways, are being explored for their potential to catalyze reactions with high specificity. db-thueringen.de For instance, lipases from Candida species have been used in the enantioselective esterification of racemic naproxen (B1676952). nih.gov Similarly, studies on the enantioselective hydrolysis of naproxen ethyl ester have been conducted using monoclonal antibodies, demonstrating the potential of protein engineering to create highly specific catalysts. nih.gov

Research has shown that the structure of the alcohol and the reaction conditions significantly affect the reactivity and enantioselectivity of these enzymatic reactions. nih.govnih.gov For example, a lipase-catalyzed process for the synthesis of an (S)-naproxen ester prodrug was developed using transesterification in organic solvents, which showed improvements in conversion rates compared to direct esterification. nih.gov The use of photobiocatalysts, such as cyanobacteria, is also an emerging area, with some strains showing high enantioselectivity in the hydrolysis of ester bonds. mdpi.comresearchgate.net The development of thermophilic esterases further expands the operational range for these biocatalytic processes. researchgate.net

Future work will likely involve the use of machine learning and directed evolution to engineer enzymes with enhanced selectivity for deuterated substrates like this compound. researchgate.net Docking models and structural analyses of enzymes can help identify key residues that control enantioselectivity, allowing for targeted mutations to improve catalytic performance for specific substrates. researchgate.net

Biocatalyst TypeApplicationKey Findings
Lipases (e.g., from Candida rugosa)Enantioselective esterification/hydrolysisEnantioselectivity is influenced by the ester's chemical structure and reaction conditions. nih.govnih.gov
Esterases (e.g., from Nocardia farcinica)Enantioselective hydrolysisCan exhibit high enantioselectivity for esters with bulky groups. researchgate.net
Monoclonal AntibodiesEnantioselective hydrolysis of naproxen ethyl esterCan be designed to selectively catalyze the hydrolysis of one enantiomer. nih.gov
Photobiocatalysts (e.g., Cyanobacteria)Enantioselective ester hydrolysisLight exposure can be a key factor in controlling enantioselectivity. mdpi.comresearchgate.net
Arylmalonate Decarboxylase MutantsBiocatalytic synthesis of (S)-naproxenOffers a promising and environmentally friendly alternative to chemical synthesis. rsc.org

Integration of Advanced Mass Spectrometry Techniques for Ultra-Trace Quantification and Isotopic Profiling

This compound serves as an ideal internal standard for mass spectrometry-based quantification of naproxen and its derivatives due to its similar chemical properties and distinct mass. researchgate.net Advanced mass spectrometry (MS) techniques are crucial for achieving the ultra-trace quantification and detailed isotopic profiling required in pharmacokinetic and metabolic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous determination of naproxen and its metabolites in biological samples like saliva and plasma. plos.orgnih.gov The development of rapid, sensitive, and selective LC-MS/MS methods allows for the analysis of pharmacokinetic parameters with high accuracy. plos.orgnih.gov High-resolution mass spectrometry (HRMS) can confirm the presence of naproxen by providing a precise mass measurement, which can be compared against a theoretical isotopic pattern. researchgate.net

Future advancements will likely focus on improving the sensitivity and resolution of MS instrumentation to push the limits of detection to even lower levels. Techniques like ion mobility-mass spectrometry could provide an additional dimension of separation, helping to distinguish isomers and conformers, which is particularly useful in complex biological matrices. chemrxiv.org The integration of novel sample preparation techniques, such as high-pressure acid digestion, can ensure complete oxidation of organic material and reduce matrix effects, leading to more accurate quantification. diva-portal.org

Isotopic profiling using MS allows for the detailed characterization of a molecule's elemental composition. chemrxiv.org For this compound, this would involve confirming the incorporation and position of the deuterium (B1214612) atoms. This is critical for its validation as an internal standard and for its use in mechanistic studies.

Mass Spectrometry TechniqueApplicationAdvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification of naproxen and metabolites in biological fluids. plos.orgnih.govHigh sensitivity, selectivity, and speed.
High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular formula and isotopic pattern. researchgate.netHigh mass accuracy and resolution.
Ion Mobility-Mass SpectrometrySeparation of isomers and conformers. chemrxiv.orgProvides structural information in addition to mass-to-charge ratio.

Application of Isotope-Ratio Mass Spectrometry for Source Apportionment and Environmental Fate Modeling

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the origin and environmental fate of chemical compounds by measuring variations in the natural abundance of stable isotopes. nih.gov A survey of the stable isotopic composition (¹³C/¹²C, ¹⁸O/¹⁶O, and D/H) of the active pharmaceutical ingredient naproxen has shown that it is possible to distinguish between products from different manufacturers. nih.gov This suggests that IRMS can be used as a tool for source apportionment, which is the process of identifying the origins of environmental contaminants.

The application of IRMS to this compound, while primarily a synthetic compound, can be envisioned in environmental fate studies. If naproxen contamination is found in the environment, introducing a known quantity of this compound as a tracer could help model its transport, degradation, and distribution pathways. The distinct isotopic signature of the deuterated compound would allow it to be easily distinguished from the background levels of non-deuterated naproxen.

Future research could focus on developing standardized IRMS methods for a range of pharmaceuticals and their isotopically labeled analogues. nih.gov Compound-Specific Isotope Analysis (CSIA) via GC-C-IRMS or LC-IRMS offers advantages over bulk isotope analysis, as the isotopic values of a single compound are influenced by fewer variables, making interpretation more straightforward. nih.gov This approach could be used to trace the biogeochemical cycling of naproxen and its derivatives in various environmental matrices. diva-portal.org By understanding the isotopic fractionation that occurs during degradation processes, scientists can better model the environmental persistence and impact of these compounds.

Isotope Ratio MeasurementApplicationPotential Information Gained
δ¹³CSource Apportionment, Environmental FateDistinguishing between manufacturing sources, tracking degradation pathways. nih.govspiedigitallibrary.org
δ¹⁸OSource Apportionment, Environmental FateProvides additional dimension for source tracking and understanding transformation processes. nih.govspiedigitallibrary.org
δD (²H/¹H)Source Apportionment, Environmental FateCan help elucidate reaction mechanisms and sources of hydrogen. nih.govspiedigitallibrary.org

Exploration of this compound in Mechanistic Organic Chemistry Studies

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms in organic chemistry. nih.gov The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes due to the greater mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.netscielo.org.mx

This compound can be used to study the mechanisms of various chemical and biochemical transformations. For example, in studies of ester hydrolysis, the position of the deuterium label could reveal whether a C-H bond is broken in the rate-determining step of the reaction. acs.org This is particularly relevant for understanding enzyme-catalyzed reactions, where the KIE can provide insights into the transition state of the reaction and the roles of specific amino acid residues in the active site. nih.gov

Furthermore, deuterated compounds are used to investigate metabolic pathways. acs.org By administering this compound and analyzing the resulting metabolites, researchers can determine the sites of metabolic attack and the mechanisms of biotransformation. This information is critical in drug development for improving the metabolic stability of drug candidates. researchgate.net The use of deuterium labeling can help to slow down metabolism at specific sites, potentially leading to improved pharmacokinetic profiles. acs.orgsnnu.edu.cn

Future research will continue to leverage deuterated compounds like this compound in a wide range of mechanistic studies. The development of new synthetic methods for site-selective deuteration will allow for the preparation of a wider range of labeled compounds, enabling more detailed mechanistic investigations. snnu.edu.cn

Study TypeApplication of this compoundInformation Gained
Kinetic Isotope Effect (KIE) StudiesProbing reaction mechanisms of hydrolysis or synthesis. scielo.org.mxIdentification of rate-determining steps and transition state structures.
Metabolic Pathway ElucidationTracing the biotransformation of the compound. acs.orgIdentification of metabolites and metabolic hotspots.
Mechanistic EnzymologyInvestigating enzyme-substrate interactions. nih.govUnderstanding the role of specific active site residues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (S)-Naproxen ethyl ester-d5, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves esterification of (S)-Naproxen-d5 with ethanol under acidic or enzymatic catalysis. For isotopic labeling (e.g., deuterium at the ethyl group), deuterated ethanol (C₂H₅OD) is used. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane:ethyl acetate gradient) and characterization by ¹H/²H-NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic integrity . Reaction conditions (e.g., temperature, catalyst loading) should be systematically varied using Design of Experiments (DoE) to minimize impurities like unreacted starting material or racemization byproducts .

Q. How should researchers validate the enantiomeric purity of this compound?

  • Methodological Answer : Enantiomeric purity can be assessed using chiral HPLC with columns such as Chiralpak IA or IB. Mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) and flow rates must be optimized to resolve (S)- and (R)-enantiomers. For deuterated analogs, confirm isotopic retention times via spiking experiments with non-deuterated standards. Quantitative analysis requires calibration curves with known enantiomer ratios, and results should be cross-validated with circular dichroism (CD) spectroscopy .

Q. What analytical techniques are critical for characterizing this compound in metabolic studies?

  • Methodological Answer : LC-MS/MS is essential for detecting isotopic patterns and metabolic products. Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate parent compounds and metabolites. For deuterium tracing, monitor mass shifts (e.g., +5 Da for d5-labeled ethyl ester) and validate with stable isotope-labeled internal standards. Tissue distribution studies require accelerator mass spectrometry (AMS) for ultra-trace quantification .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding interactions of this compound with cyclooxygenase-2 (COX-2)?

  • Methodological Answer : Perform molecular docking using software like Schrödinger Suite or AutoDock Vina. Prepare the COX-2 crystal structure (PDB ID: 5KIR) by removing water molecules and adding polar hydrogens. Dock this compound into the active site, focusing on hydrogen bonds with ARG120 and TYR355, and van der Waals interactions with TRP386. Compare binding scores (ΔGbind) and interaction distances (Å) to non-deuterated analogs. Use MM-GBSA calculations to quantify energy differences, ensuring deuterium’s steric/electronic effects are accounted for .

Q. What experimental strategies resolve contradictions in metabolic stability data for deuterated vs. non-deuterated naproxen esters?

  • Methodological Answer : Conduct parallel in vitro assays (e.g., liver microsomes) under identical conditions. Compare metabolic half-lives (t₁/₂) and cytochrome P450 (CYP) isoform contributions using CYP-selective inhibitors. For conflicting results, apply kinetic isotope effect (KIE) analysis to differentiate rate-limiting steps (e.g., C-D bond cleavage vs. ester hydrolysis). Validate with in vivo PK studies in rodent models, correlating AUC and Cmax values with deuterium’s metabolic inertia .

Q. How can protein engineering enhance enzymatic resolution of this compound from racemic mixtures?

  • Methodological Answer : Use site-saturation mutagenesis of carboxylesterases (e.g., Est924) to improve enantioselectivity. Key residues (e.g., A2, B1) can be mutated to bulky hydrophobic residues (e.g., Trp, Phe) to reshape the substrate-binding pocket. Screen mutants via high-throughput assays with racemic naproxen ethyl ester-d5, monitoring enantiomeric excess (ee) by chiral HPLC. Optimize reaction conditions (pH, temperature) using response surface methodology (RSM) to maximize ee and yield .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in anti-inflammatory assays of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to dose-response data. Use ANOVA with post-hoc Tukey tests to compare IC50 values across deuterated/non-deuterated analogs. For outliers, conduct Grubbs’ test to exclude experimental artifacts. Meta-analysis of multiple studies should employ random-effects models to account for variability in assay conditions (e.g., cell lines, endotoxin levels) .

Data Presentation Guidelines

  • Experimental Section : Include detailed synthetic protocols, HPLC parameters, and docking parameters in the main text. Extensive datasets (e.g., DoE results, mutant library screening) should be provided as supplementary information with hyperlinks .
  • Conflict Resolution : Discuss contradictory findings (e.g., metabolic stability vs. in vivo efficacy) by comparing assay limitations (e.g., microsome vs. whole-organism models) and proposing follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.